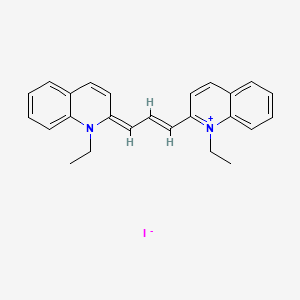

Pinacyanol iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pinacyanol iodide is a cyanine dye, known for its vibrant blue color. It is an organic cation, typically isolated as the iodide salt. This compound has been widely used as a sensitizer in electrophotography and has significant biological properties .

Wirkmechanismus

Target of Action

Pinacyanol iodide is a cyanine dye . It is an organic cation, typically isolated as the chloride or iodide salts

Biochemical Pathways

It is known that the dye has structural, protolytic, and thermodynamic properties in different systems . These systems include aqueous and aqueous–organic solutions, premicellar and micellar surfactant systems, and salt-containing solutions .

Result of Action

It is known that this compound exhibits ultrafast excited-state isomerization .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the dye’s properties can be affected in different systems, such as aqueous and aqueous–organic solutions, premicellar and micellar surfactant systems, and salt-containing solutions . .

Biochemische Analyse

Biochemical Properties

Pinacyanol iodide plays a crucial role in various biochemical reactions. It interacts with several biomolecules, including enzymes, proteins, and other organic ions. The dye is known for its ability to form self-associations and dissimilar associations with other dyes, organic ions, and metal complex compounds . These interactions are essential for its function as a sensitizer and its biological activities.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The dye’s interaction with cellular components can lead to changes in cell behavior and function, making it a valuable tool in biochemical research .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The dye can inhibit or activate enzymes, leading to changes in gene expression and cellular function. These interactions are crucial for its role as a sensitizer and its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The dye’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, making it a reliable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the dye can effectively interact with cellular components without causing adverse effects. At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are essential for its role in biochemical reactions and its biological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the dye’s localization and accumulation, affecting its activity and function .

Subcellular Localization

This compound’s subcellular localization is directed by targeting signals and post-translational modifications. These mechanisms ensure that the dye reaches specific compartments or organelles, where it can exert its effects on cellular function .

Vorbereitungsmethoden

Pinacyanol iodide is synthesized from 2-methylquinoline. The process involves quaternization with ethyl iodide, followed by condensation with formaldehyde. The final step involves the oxidation of the leuco intermediate to yield the dye . Industrial production methods follow similar synthetic routes, ensuring high purity and yield.

Analyse Chemischer Reaktionen

Pinacyanol iodide undergoes various chemical reactions, including:

Oxidation: The leuco intermediate is oxidized to form the dye.

Photoisomerization: This compound exhibits ultrafast excited-state isomerization, transitioning from barrier to barrierless forms.

Substitution: The quaternization step involves the substitution of a methyl group with an ethyl group.

Common reagents used in these reactions include ethyl iodide, formaldehyde, and oxidizing agents. The major products formed are the dye itself and its isomers.

Wissenschaftliche Forschungsanwendungen

Pinacyanol iodide has a wide range of applications in scientific research:

Chemistry: Used as a sensitizer in electrophotography and as a dye in various chemical processes.

Biology: Investigated for its biological properties, including its interaction with biological molecules.

Medicine: Studied for its potential therapeutic applications, including its role in inhibiting angiogenesis.

Industry: Utilized in the production of color photographic plates and other imaging technologies.

Vergleich Mit ähnlichen Verbindungen

Pinacyanol iodide is unique among cyanine dyes due to its specific structural and photophysical properties. Similar compounds include:

- Cyanin

- Lepidinecyanin

- Pinaverdol

- Quinaldinecyanin

- Pinachrome

These compounds share similar structural features but differ in their absorption spectra, photostability, and specific applications .

Eigenschaften

CAS-Nummer |

605-91-4 |

|---|---|

Molekularformel |

C25H25IN2 |

Molekulargewicht |

480.4 g/mol |

IUPAC-Name |

(2Z)-1-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;iodide |

InChI |

InChI=1S/C25H25N2.HI/c1-3-26-22(18-16-20-10-5-7-14-24(20)26)12-9-13-23-19-17-21-11-6-8-15-25(21)27(23)4-2;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |

InChI-Schlüssel |

QWYZFXLSWMXLDM-UHFFFAOYSA-M |

SMILES |

CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-] |

Isomerische SMILES |

CCN1/C(=C\C=C\C2=[N+](C3=CC=CC=C3C=C2)CC)/C=CC4=CC=CC=C41.[I-] |

Kanonische SMILES |

CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-] |

| 605-91-4 | |

Physikalische Beschreibung |

Bright blue-green solid; [Merck Index] |

Verwandte CAS-Nummern |

2768-90-3 (Parent) |

Synonyme |

1,1'-diethyl-2,2'-carbocyanine chloride cyanine dye 9 pinacyanol pinacyanol chloride quinaldine blue quinaldine blue ethyl sulfate quinaldine blue iodide quinaldine blue tosylate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-N-benzylpyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B1235838.png)

![2-[[3-(3-Chloro-4-fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino]butan-1-ol](/img/structure/B1235847.png)

![(2,5-dioxopyrrolidin-1-yl) 3-[(E)-2-nitroethenyl]benzoate](/img/structure/B1235852.png)